(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol
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Overview
Description
(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol is a chemical compound that features a bromine atom, a thietan-3-ylamino group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a thietan-3-ylamine reacts with 2-bromo-6-chlorophenylmethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-bromo-6-(thietan-3-ylamino)benzaldehyde or 2-bromo-6-(thietan-3-ylamino)benzoic acid.
Reduction: Formation of (6-(thietan-3-ylamino)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-6-(thietan-3-ylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The thietan-3-ylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . Additionally, the bromine atom can participate in halogen bonding interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-6-(chlorodiisopropylsilyl)phenyl)methanol: Similar structure but with a chlorodiisopropylsilyl group instead of a thietan-3-ylamino group.
(2-Bromo-6-(methylamino)phenyl)methanol: Similar structure but with a methylamino group instead of a thietan-3-ylamino group.
Uniqueness
(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
[2-bromo-6-(thietan-3-ylamino)phenyl]methanol |
InChI |
InChI=1S/C10H12BrNOS/c11-9-2-1-3-10(8(9)4-13)12-7-5-14-6-7/h1-3,7,12-13H,4-6H2 |
InChI Key |
VTCBYFGFFZYUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=C(C(=CC=C2)Br)CO |
Origin of Product |
United States |
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